molecular formula C23H23N5O3S2 B456766 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456766
M. Wt: 481.6g/mol
InChI Key: ZIIBGJLLXHGQHL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features multiple functional groups, including pyrazole, thiophene, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the nitro group via nitration reactions.
  • Synthesis of the indazole core through condensation reactions.
  • Coupling of the thiophene moieties using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions.
  • Oxidizing agents like potassium permanganate for oxidation reactions.
  • Halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its diverse functional groups. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure may also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

  • Binding to enzyme active sites and inhibiting their activity.
  • Interacting with receptors to modulate signaling pathways.
  • Acting as a ligand for metal ions in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE include other pyrazole, thiophene, and indazole derivatives. These compounds may share similar chemical properties and reactivity patterns.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-5-methyl-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C23H23N5O3S2/c1-3-26-13-18(28(30)31)21(24-26)23(29)27-22(19-7-5-9-33-19)17-11-14(2)10-15(20(17)25-27)12-16-6-4-8-32-16/h4-9,12-14,17,22H,3,10-11H2,1-2H3/b15-12+

InChI Key

ZIIBGJLLXHGQHL-NTCAYCPXSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CC(CC(=CC4=CC=CS4)C3=N2)C)C5=CC=CS5)[N+](=O)[O-]

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CC(C/C(=C\C4=CC=CS4)/C3=N2)C)C5=CC=CS5)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CC(CC(=CC4=CC=CS4)C3=N2)C)C5=CC=CS5)[N+](=O)[O-]

Origin of Product

United States

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